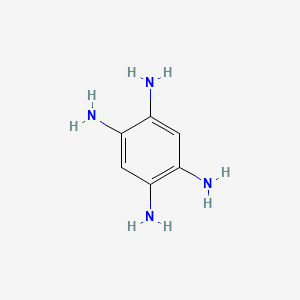

1,2,4,5-Benzenetetramine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAIBBBDSEVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275759 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-61-3 | |

| Record name | 1,2,4,5-Benzenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1,2,4,5-Benzenetetramine

An In-depth Technical Guide on 1,2,4,5-Benzenetetramine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a key aromatic amine, serves as a fundamental building block in various advanced scientific fields.[1] Its structure, featuring a central benzene (B151609) ring with four amine substituents, makes it a valuable precursor for the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs), and conductive metal-organic frameworks (MOFs).[1][2] In the realm of drug development, its tetrahydrochloride salt is recognized as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a critical regulator in cell survival and motility pathways, making it a compound of significant interest in cancer therapy research.[3][4] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its mechanism of action as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound and its common salt derivative, the tetrahydrochloride, is essential for its effective application.[1] The free base is sensitive and prone to oxidation, while the tetrahydrochloride salt offers enhanced stability.[5]

General Properties

The following table summarizes the core physicochemical data for both the free base and tetrahydrochloride forms of the compound.

| Property | This compound (Free Base) | This compound Tetrahydrochloride |

| Molecular Formula | C₆H₁₀N₄[1][6][] | C₆H₁₄Cl₄N₄ or C₆H₂(NH₂)₄·4HCl[8][9][10][11] |

| Molecular Weight | 138.17 g/mol [1][6][] | 284.01 g/mol [8][10][11] |

| Appearance | Data not available | Solid, Crystalline[1], Dark brown crystalline[12] |

| CAS Number | 3204-61-3[6][13] | 4506-66-5[3][8][11] |

Thermal and Physical Properties

| Property | Value (Free Base) | Value (Tetrahydrochloride) |

| Melting Point | 274-276 °C[13] | ≥300 °C (decomposes)[1][8][10] |

| Boiling Point | Data not available | 400.9 °C at 760 mmHg[1] |

| Density | 1.401 g/cm³ (Predicted)[1] | 1.401 g/cm³[1] |

| Solubility | Data not available | Soluble in water[1][9] |

Spectral Data

Infrared (IR) spectroscopy data from a patented synthesis method provides insight into the vibrational modes of the molecule.[14]

| Spectral Data | Values |

| IR (KBr, cm⁻¹) | 3476.6, 3367.5, 1605.6, 1557.7, 1492.5, 1438.8, 1411.8, 1316.7, 1286.1, 1221.5, 1036.7, 827.3, 544.5[14] |

Experimental Protocols

The synthesis of this compound requires carefully controlled conditions to prevent oxidation and ensure a high-purity product suitable for polymerization or biological assays.[1]

Synthesis of this compound Tetrahydrochloride

A common and effective method involves a two-step process starting from 4,6-dinitro-m-dichlorobenzene.[1][14]

Step 1: Ammonolysis of 4,6-dinitro-m-dichlorobenzene

-

Objective: To replace the chlorine atoms with amino groups.

-

Procedure: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to yield 4,6-dinitro-1,3-diaminobenzene (DADNB).[1][14][15] The reaction is typically carried out under pressure in a solvent such as 1,4-dioxane (B91453) with ammonia (B1221849) as the ammonolysis agent.[15]

Step 2: Catalytic Hydrogenation of 4,6-dinitro-1,3-diaminobenzene

-

Objective: To reduce the dinitro groups to amino groups.

-

Reagents & Equipment:

-

Procedure:

-

The dinitro-diamino precursor, solvent, and catalyst are added to an autoclave.[3] The system is purged with an inert gas like nitrogen to prevent oxidation.[3]

-

The autoclave is heated (e.g., to 70-80 °C) and pressurized with hydrogen (e.g., to 300 psi or 0.5 MPa).[3][14] The reaction proceeds for several hours (e.g., 2-5.5 hours).[3][14]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.[3]

-

Concentrated HCl is added to the filtrate to precipitate the this compound as its tetrahydrochloride salt.[3][15]

-

The solid product is collected by filtration, washed with HCl and ethanol, and dried under vacuum.[3] This method can yield a product with a purity of over 99% and a total yield of approximately 80%.[3][15]

-

Caption: General workflow for the synthesis of this compound Tetrahydrochloride.

Purification

For applications requiring exceptionally high purity, further purification can be achieved.

-

Procedure: this compound tetrahydrochloride can be recrystallized from an aqueous solution by the addition of concentrated hydrochloric acid.[3]

Role in Drug Development: FAK Inhibition

This compound tetrahydrochloride, also known as FAK Inhibitor 14 or Y15, is a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK).[3][16] FAK is a non-receptor kinase that is frequently overexpressed in various human tumors and plays a crucial role in regulating integrin signaling pathways responsible for cell survival, proliferation, and motility.[3][4][17]

Mechanism of Action

The primary mechanism of FAK activation involves autophosphorylation at the tyrosine 397 (Y397) residue.[3][4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases and PI3 kinase, initiating downstream signaling cascades that promote cancer progression.[3]

This compound (Y15) directly targets and blocks the phosphorylation of Y397-FAK.[3][4] By preventing this initial autophosphorylation step, it effectively disrupts the entire signaling cascade. This inhibition leads to several anti-tumor effects:

-

Inhibition of Cell Adhesion and Increased Detachment: Blocking FAK signaling disrupts the cell's ability to adhere to the extracellular matrix, leading to detachment.[4][17]

-

Induction of Apoptosis: The loss of adhesion signaling triggers programmed cell death (apoptosis) in cancer cells.[3][17]

-

Tumor Regression: In vivo studies have demonstrated that targeting the Y397 site of FAK with this inhibitor can lead to a significant decrease in tumor growth.[4]

Caption: Inhibition of the FAK signaling pathway by this compound (Y15).

Conclusion

This compound is a versatile chemical compound with significant utility in both materials science and drug development.[1] Its ability to serve as a monomer for high-stability polymers and its specific function as a FAK inhibitor underscore its importance in advanced research.[1][4] The detailed protocols for its synthesis and a clear understanding of its physicochemical properties are crucial for researchers aiming to leverage this molecule in their work. As a targeted therapeutic agent, its ability to disrupt a key signaling node in cancer cells presents a promising avenue for the development of novel oncological treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound tetrahydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 3. This compound TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 1,2,4,5-Benzenetetraamine | C6H10N4 | CID 78261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound technical grade 4506-66-5 [sigmaaldrich.com]

- 9. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochlori… [cymitquimica.com]

- 10. This compound technical grade 4506-66-5 [sigmaaldrich.com]

- 11. 1,2,4,5-Benzenetetraamine tetrahydrochloride | C6H14Cl4N4 | CID 78260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. calpaclab.com [calpaclab.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,4,5-Benzenetetramine Tetrahydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2,4,5-Benzenetetramine tetrahydrochloride, a versatile chemical compound with significant applications ranging from materials science to cancer research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a monomer in advanced polymers and as a pharmacological inhibitor of Focal Adhesion Kinase (FAK).

Chemical Identity and Structure

This compound tetrahydrochloride is an aromatic amine salt. The core structure consists of a benzene (B151609) ring substituted with four amino groups at the 1, 2, 4, and 5 positions. The tetrahydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

-

Synonyms: 1,2,4,5-Tetraaminobenzene tetrahydrochloride, FAK Inhibitor 14, Y15[1][7]

-

Molecular Formula: C₆H₁₀N₄·4HCl or C₆H₁₄Cl₄N₄[1][2][3][4][7]

-

IUPAC Name: benzene-1,2,4,5-tetramine;tetrahydrochloride[7]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of this compound Tetrahydrochloride.

Physicochemical Properties

The key physicochemical properties of this compound tetrahydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 284.01 g/mol | [2][4][7] |

| Appearance | White powder to dark gray solid | [3][4] |

| Melting Point | ≥300 °C (decomposes) | [2][4][6][8][11] |

| Solubility | Soluble in water (as hydrochloride salt) | [1][11] |

| Purity | ≥95% - 99% | [2][3][6] |

| Storage Temperature | Room temperature | [3] |

| Stability | Stable for 2 years as supplied. Solutions in DMSO or water may be stored at -20°C for up to 1 month. | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound tetrahydrochloride typically involves the reduction of a dinitro-diamino precursor. A common and patented method starts from 4,6-dinitro-m-dichlorobenzene.[11][12]

This protocol outlines the synthesis starting from 4,6-dinitro-m-dichlorobenzene.[11][12]

-

Ammonolysis: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to replace the chlorine atoms with amino groups. This step yields 4,6-dinitro-1,3-diaminobenzene.[11]

-

Catalytic Hydrogenation: The resulting 4,6-dinitro-1,3-diaminobenzene is reduced. The reaction is carried out in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide. A catalyst, typically palladium on carbon (Pd/C), is used under a hydrogen atmosphere (e.g., 300 psi).[8][11] The reaction mixture is heated (e.g., to 80.5 °C) for a set duration (e.g., 2 hours).[8]

-

Salt Formation and Isolation: Upon completion of the reduction, the reaction mixture is cooled. Concentrated hydrochloric acid is then added to precipitate the product as its tetrahydrochloride salt.[8][11]

-

Purification: The precipitated solid is collected by filtration and washed sequentially with concentrated HCl and ethanol.[8] The final product is dried under nitrogen and vacuum to yield this compound tetrahydrochloride with a purity suitable for polymerization.[8][11][12] A total yield of over 75% has been reported for this process.[12]

The workflow for the synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for this compound tetrahydrochloride.

Key Applications

This compound is a valuable building block in several areas of research and development.

-

High-Performance Polymers: It serves as a key monomer in the synthesis of polybenzimidazoles (PBIs).[11] PBIs are a class of polymers renowned for their exceptional thermal and chemical stability, with decomposition temperatures reported in the range of 200-282°C.[11][12]

-

Metal-Organic Frameworks (MOFs): The multiple amine groups make it an excellent ligand for constructing MOFs with unique electronic properties.[11] These materials have potential applications in gas storage, catalysis, and as semiconductors.[11][13][14][15][16] For instance, it can be used to synthesize 2D or 3D coordination polymers.[11]

-

Nanomaterials: It is used as a source of carbon and nitrogen for synthesizing nitrogen-doped carbon dots (NCDs).[2][6] These NCDs can be applied as highly selective fluorescent probes for detecting metal ions like Mg²⁺ in aqueous solutions.[2][6]

-

Drug Development (FAK Inhibition): In the biomedical field, it is known as Y15 or FAK Inhibitor 14.[7][8] It acts as a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK), a critical enzyme in cell signaling pathways related to survival, proliferation, and motility.[8] Its ability to induce apoptosis in cancer cells makes it a subject of interest in oncology research.[8]

-

Advanced Electronics: Recent research has explored its use as a bifunctional electrolyte additive to create highly stable lithium metal batteries.[4]

Biochemical Activity: FAK Signaling Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.[8] Overexpression of FAK is observed in numerous human tumors.[8]

The signaling cascade is initiated by the clustering of integrins, which leads to the autophosphorylation of FAK at the tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases and PI3K, thereby activating downstream pathways that promote cell survival and proliferation.[8]

This compound tetrahydrochloride (as Y15) specifically blocks this initial autophosphorylation of Y397-FAK.[8] This inhibition disrupts the entire downstream signaling cascade, leading to the detachment of cancer cells from the extracellular matrix and subsequently triggering apoptosis (programmed cell death).[8]

The diagram below illustrates the FAK signaling pathway and the mechanism of inhibition by this compound tetrahydrochloride.

Caption: FAK signaling pathway and inhibition by this compound tetrahydrochloride.

Conclusion

This compound tetrahydrochloride is a highly functionalized aromatic compound with significant utility across multiple scientific disciplines. Its role as a robust monomer for high-performance polymers and as a precursor for advanced materials like MOFs and carbon dots underscores its importance in materials science. Concurrently, its specific inhibitory action on the FAK signaling pathway presents a promising avenue for the development of novel anti-cancer therapeutics. This guide provides foundational knowledge for researchers and professionals seeking to leverage the unique properties of this versatile molecule in their work.

References

- 1. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochlori… [cymitquimica.com]

- 2. This compound technical grade 4506-66-5 [sigmaaldrich.com]

- 3. This compound tetrahydrochloride, CasNo.4506-66-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4506-66-5|Benzene-1,2,4,5-tetraamine tetrahydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound tetrahydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 7. 1,2,4,5-Benzenetetraamine tetrahydrochloride | C6H14Cl4N4 | CID 78260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]

- 9. benzene-1,2,4,5-tetramine tetrahydrochloride [chembk.com]

- 10. Benzene-1,2,4,5-tetraamine tetrahydrochloride [oakwoodchemical.com]

- 11. benchchem.com [benchchem.com]

- 12. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]

- 13. This compound technical grade 4506-66-5 [sigmaaldrich.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,2,4,5-Benzenetetramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4,5-benzenetetramine, with a focus on its tetrahydrochloride salt, a compound of significant interest in drug development as a Focal Adhesion Kinase (FAK) inhibitor. Due to the limited availability of extensive quantitative solubility data in public literature, this guide summarizes the known solubility in key solvents and provides a detailed, generalized experimental protocol for determining its solubility in a broader range of common laboratory solvents. Furthermore, this guide details its mechanism of action as a FAK inhibitor with a corresponding signaling pathway diagram and a typical experimental workflow for its characterization.

Core Concepts

This compound, particularly in its more stable tetrahydrochloride salt form (CAS 4506-66-5), is a small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell survival, proliferation, migration, and adhesion.[1][2] this compound tetrahydrochloride, also known as Y15 or FAK Inhibitor 14, specifically targets the main autophosphorylation site of FAK at tyrosine 397 (Y397).[2][3] By blocking this phosphorylation, it disrupts downstream signaling pathways, leading to cell detachment, inhibition of cell adhesion, and tumor growth regression.[1][2]

Quantitative Solubility Data

Quantitative solubility data for this compound tetrahydrochloride is sparse in peer-reviewed literature. The available data is summarized in the table below. It is important to note that the free base form of this compound is highly susceptible to oxidation, and therefore, the tetrahydrochloride salt is the common form used in research and is more relevant for solubility studies.[1]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | H₂O | 18.02 | Not Specified | 20 (clear solution) | [4][5] |

| Water | H₂O | 18.02 | Not Specified | 14 | [4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 50 | [4] |

Note: The discrepancy in the reported water solubility values (14 mg/mL and 20 mg/mL) may be due to differences in experimental conditions or the purity of the compound used.[4][5]

Experimental Protocols

Given the limited publicly available solubility data, researchers will likely need to determine the solubility of this compound tetrahydrochloride in their specific solvent systems. Below is a generalized experimental protocol based on the isothermal shake-flask method, which is a standard technique for determining the solubility of solid compounds in liquids.

General Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the saturation solubility of this compound tetrahydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound tetrahydrochloride (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone, THF, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound tetrahydrochloride to a series of vials, each containing a known volume of the solvent of interest. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Spectroscopic/Chromatographic Method (Recommended): Prepare a series of standard solutions of known concentrations of this compound tetrahydrochloride in the solvent of interest. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. Dilute the filtered sample solution with a known volume of the solvent and measure its absorbance or peak area. Use the calibration curve to determine the concentration of this compound tetrahydrochloride in the sample.

-

-

Calculation of Solubility: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

FAK Signaling Pathway and Inhibition by this compound

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing FAK Inhibition

Caption: A typical experimental workflow to characterize a FAK inhibitor.

Conclusion

References

- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

Spectroscopic and Mechanistic Insights into 1,2,4,5-Benzenetetramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2,4,5-benzenetetramine, focusing on its tetrahydrochloride salt, a compound of significant interest in materials science and pharmacology. This document details available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines experimental protocols for obtaining such data, and explores its role as a signaling pathway inhibitor.

Spectroscopic Data of this compound Tetrahydrochloride

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 2H | Ar-H |

| ~4.0-5.0 (broad) | Singlet | 12H | -NH₃⁺ |

Note: Spectra recorded in a suitable deuterated solvent such as DMSO-d₆. The broadness of the amine proton signal is due to quadrupole broadening and exchange with residual water.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~130-140 | C-NH₃⁺ |

| ~115-125 | C-H |

Note: Spectra recorded in a suitable deuterated solvent such as DMSO-d₆.

Table 3: FTIR Spectroscopic Data

An FTIR spectrum for this compound tetrahydrochloride is available on the SpectraBase database.[1][2] While the full spectrum requires access to the database, the expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3500 (broad) | N-H | Stretching (Amine salt) |

| 3000-3100 | C-H | Aromatic Stretching |

| 1600-1650 | N-H | Bending (Amine salt) |

| 1450-1550 | C=C | Aromatic Ring Stretching |

| 800-900 | C-H | Out-of-plane Bending (Substituted benzene) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound tetrahydrochloride.

Synthesis of this compound Tetrahydrochloride

A common synthetic route involves the reduction of a dinitro-diamino precursor.[3]

Procedure:

-

Ammonolysis: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to yield 4,6-dinitro-1,3-diaminobenzene.[3]

-

Catalytic Hydrogenation: The resulting 4,6-dinitro-1,3-diaminobenzene is reduced via catalytic hydrogenation in an organic solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide) using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

-

Salt Formation: Upon completion of the reduction, hydrochloric acid is added to the reaction mixture to precipitate the desired this compound as its tetrahydrochloride salt.[3]

-

Isolation: The product is then isolated by filtration, washed with a suitable solvent, and dried.[3]

A detailed, patented preparation method is as follows:

-

In an inert atmosphere, 480 g of 1,5-diamino-2,4-dinitrobenzene, 5.5 g of tin powder, and 9.6 g of a Pt/C catalyst are added to a 2-gallon autoclave.

-

2000 mL of ethanol, previously treated with nitrogen, is added, and the autoclave is sealed and purged with nitrogen.

-

The autoclave is heated to 70 °C and pressurized with hydrogen to 300 psi, with the reaction held at 80.5 °C and 300 psi for 2 hours.

-

After the reaction, the mixture is filtered into a precipitation vessel and cooled to 15 °C.

-

This compound tetrahydrochloride is precipitated by adding 1400 mL of 12.1 M HCl.

-

The solid is collected and washed with 12.1 M HCl and then ethanol, followed by partial drying at 40 °C under nitrogen and vacuum, yielding 557.3 g (81% yield).[4]

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound tetrahydrochloride sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The concentration should be around 0.1-0.2 M.[5]

-

Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. If solid particles remain, the solution should be filtered.[6]

Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).

-

The spectrometer's magnetic field should be shimmed to ensure homogeneity.

-

For ¹H NMR, a typical experiment involves a 30-90° pulse angle with 8 to 16 scans and an acquisition time of 2-4 seconds.[6]

-

For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[6]

FTIR Spectroscopy

For solid samples like this compound tetrahydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR-FTIR Method:

-

Ensure the ATR crystal is clean before use.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.[8]

KBr Pellet Method:

-

Grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

-

Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Signaling Pathway Inhibition

This compound tetrahydrochloride, also known as FAK Inhibitor 14 or Y15, is a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell survival, proliferation, and motility.[3][9]

The primary mechanism of FAK activation involves autophosphorylation at the Tyrosine-397 (Y397) site.[3] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The binding of Src to phosphorylated FAK leads to a signaling cascade that activates downstream pathways, including the PI3K/Akt and ERK pathways, promoting cell survival and proliferation.[3][10]

This compound tetrahydrochloride acts by targeting and blocking the autophosphorylation of the Y397 site of FAK.[3][9][11] This inhibition prevents the recruitment of Src and subsequent downstream signaling, leading to decreased cell viability, increased cell detachment, and apoptosis in cancer cells.[3][4]

Below is a diagram illustrating the FAK signaling pathway and the inhibitory action of this compound tetrahydrochloride.

Caption: FAK signaling pathway and its inhibition.

The logical workflow for identifying this compound tetrahydrochloride as a FAK inhibitor involved computational screening followed by experimental validation.

Caption: Workflow for FAK inhibitor identification.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. 2.9. Fourier Transformation-Infrared Spectroscopy (FTIR) Analysis of Solid Samples [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The role of FAK in tumor metabolism and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1,2,4,5-Benzenetetramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition temperature of 1,2,4,5-Benzenetetramine. Due to its application as a monomer in the synthesis of high-performance polymers, understanding its thermal properties is crucial for material science and drug development applications. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate key processes.

Data on Thermal Properties

The thermal behavior of this compound is influenced by whether it is in its free base form or as a salt, such as the more commonly handled tetrahydrochloride. Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the free base is not extensively available in public literature. However, data for its tetrahydrochloride salt and for the monomeric unit within a polymer provide valuable insights into its thermal stability.

| Form | Method | Temperature (°C) | Observation |

| This compound Tetrahydrochloride | Melting Point | ≥300 | Decomposes at melting point.[1][2] |

| This compound Moiety in Polybenzimidazole Resin | Thermogravimetric Analysis (TGA) | 200 - 282 | Thermal decomposition temperature range.[1][3] |

| This compound (Free Base) | Melting Point | 274 - 276 | Decomposition at or near this temperature is likely, though not explicitly stated in available literature. |

Experimental Protocols

Detailed experimental protocols for determining the thermal stability of this compound are not widely published. However, a general methodology based on standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for aromatic amines can be described. Given that aromatic amines can be sensitive to oxidation, especially at elevated temperatures, performing these analyses under an inert atmosphere is critical.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is of high purity and finely powdered to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

For the free base, which is susceptible to oxidation, sample loading should be performed in an inert atmosphere (e.g., a glovebox) to prevent premature degradation.

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min to maintain an inert environment and remove gaseous decomposition products.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. A slower rate (e.g., 5 °C/min) may be used for better resolution of thermal events.

-

Temperature Range: Ambient to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C), or until no further mass loss is observed.

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or platinum DSC pan.

-

As with TGA, for the air-sensitive free base, sample preparation should be conducted under an inert atmosphere.

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting/decomposition point. A heat-cool-heat cycle can be employed to study the thermal history and stability of the material.

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

Exothermic peaks following or overlapping with the melting endotherm can indicate decomposition.

-

The area under the melting peak can be integrated to determine the enthalpy of fusion.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a conceptual representation of the synthesis and subsequent thermal analysis of a polymer derived from this compound.

References

A Historical Overview of 1,2,4,5-Benzenetetramine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Benzenetetramine, a pivotal aromatic amine, serves as a fundamental building block in the synthesis of high-performance polymers, conductive metal-organic frameworks (MOFs), and novel therapeutic agents.[1] Its unique molecular architecture, featuring a benzene (B151609) core symmetrically substituted with four amino groups, imparts desirable properties to the resulting materials, including exceptional thermal and chemical stability.[1] This technical guide provides a comprehensive historical overview of the synthesis of this compound, detailing the evolution of its preparation from early methods to modern, high-yield industrial processes. Particular emphasis is placed on the experimental protocols and quantitative data associated with key synthetic pathways.

Historical Synthesis: The Nietzki Era and Metal-Acid Reduction

The late 19th century saw significant advancements in the field of aromatic chemistry, with the synthesis of numerous polyamino-substituted benzene derivatives. While the specific first synthesis of this compound is attributed to the work of Rudolf Nietzki, a prominent chemist of the era, the prevalent method for the reduction of nitroaromatic compounds during this period was the use of a metal in the presence of a strong acid. The reduction of a suitable dinitrodiaminobenzene precursor using tin (Sn) and hydrochloric acid (HCl) represents a classic and historically significant approach to obtaining this compound.[2][3][4]

This method, while effective for the time, often required harsh reaction conditions and could lead to the formation of byproducts, making purification challenging. The mechanism involves the stepwise reduction of the nitro groups to amino groups, with the metal acting as the reducing agent and the acid providing the necessary protons.[2][4]

Experimental Protocol: Historical Tin/HCl Reduction (Representative)

The following protocol is a representative example of the tin and hydrochloric acid reduction method that was likely employed for the synthesis of this compound from a dinitrodiaminobenzene precursor in the late 19th and early 20th centuries.

Starting Material: 1,5-Diamino-2,4-dinitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a slurry of 1,5-diamino-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol) is prepared.

-

Addition of Reducing Agent: Granulated tin is added to the slurry, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reflux: After the initial reaction subsides, the mixture is heated to reflux for several hours to ensure the complete reduction of both nitro groups. The progress of the reaction can be monitored by the disappearance of the colored starting material.

-

Workup: Upon completion, the reaction mixture is cooled, and the excess tin is removed by filtration. The filtrate is then made alkaline, typically with a sodium hydroxide (B78521) solution, to precipitate the free this compound.

-

Isolation and Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Modern Synthesis: Catalytic Hydrogenation of a Dichlorodinitrobenzene Derivative

Contemporary industrial-scale synthesis of this compound, often in the form of its more stable tetrahydrochloride salt, has shifted towards a more efficient and higher-yielding two-step process. This method commences with 1,3-dichloro-4,6-dinitrobenzene (B1585067) (DCDNB) and proceeds through a double ammonolysis reaction followed by catalytic hydrogenation.[5] This approach offers several advantages over the historical metal-acid reduction, including milder reaction conditions, higher purity of the final product, and a more favorable environmental profile.

The first step involves the nucleophilic aromatic substitution of the chlorine atoms in DCDNB with ammonia (B1221849) to yield 4,6-dinitro-1,3-phenylenediamine (DADNB). The subsequent step is the catalytic hydrogenation of the dinitro compound to the desired this compound. This method has been reported to produce polymer-grade this compound tetrahydrochloride with a purity of over 99% and a total yield exceeding 75%.[5]

Experimental Protocol: Modern Two-Step Synthesis

The following is a detailed experimental protocol for the modern synthesis of this compound tetrahydrochloride.

Step 1: Ammonolysis of 1,3-dichloro-4,6-dinitrobenzene (DCDNB)

-

Reaction Setup: A pressure reactor is charged with 1,3-dichloro-4,6-dinitrobenzene and a suitable solvent, such as 1,4-dioxane.

-

Ammonolysis: The reactor is sealed, and ammonia is introduced until a pressure of approximately 1.0 MPa is reached. The reaction mixture is then heated and stirred.

-

Reaction Monitoring and Workup: The reaction is monitored until completion. Upon cooling, the precipitated product, 4,6-dinitro-1,3-phenylenediamine (DADNB), is collected by filtration, washed, and dried.

Step 2: Catalytic Hydrogenation of 4,6-dinitro-1,3-phenylenediamine (DADNB)

-

Reaction Setup: The DADNB obtained from the previous step is placed in a hydrogenation apparatus with a suitable solvent, such as methanol, and a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: The apparatus is purged with nitrogen and then filled with hydrogen gas to a specified pressure. The mixture is then heated and agitated to facilitate the reduction.

-

Isolation of the Tetrahydrochloride Salt: After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing the free this compound, is then treated with concentrated hydrochloric acid. This leads to the precipitation of this compound tetrahydrochloride.

-

Final Product: The precipitated salt is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final, high-purity product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical and modern synthetic routes to this compound.

Table 1: Historical Synthesis of this compound via Tin/HCl Reduction

| Parameter | Value/Condition |

| Starting Material | 1,5-Diamino-2,4-dinitrobenzene |

| Reducing Agent | Tin (Sn) and Hydrochloric Acid (HCl) |

| Solvent | Ethanol (typical) |

| Reaction Temperature | Reflux |

| Reported Yield | Not consistently reported in historical literature |

| Purity | Variable, often requiring extensive purification |

Table 2: Modern Synthesis of this compound Tetrahydrochloride

| Parameter | Value/Condition |

| Starting Material | 1,3-dichloro-4,6-dinitrobenzene (DCDNB) |

| Key Intermediates | 4,6-dinitro-1,3-phenylenediamine (DADNB) |

| Reagents | Ammonia, Hydrogen (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvents | 1,4-Dioxane, Methanol |

| Pressure (Ammonolysis) | ~1.0 MPa |

| Total Yield | > 75% |

| Purity | > 99% (Polymer Grade) |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic pathways for this compound.

Caption: Historical synthesis of this compound.

Caption: Modern synthesis of this compound.

References

fundamental reactivity of the amine groups in 1,2,4,5-Benzenetetramine

An In-depth Technical Guide on the Fundamental Reactivity of Amine Groups in 1,2,4,5-Benzenetetramine

Abstract

This compound, a key aromatic amine, serves as a versatile building block in advanced materials science and drug development. Its unique structure, featuring four amine groups on a central benzene (B151609) ring, imparts a rich and complex reactivity profile. This technical guide provides a comprehensive analysis of the fundamental reactivity of these amine groups, focusing on their nucleophilicity, basicity, and susceptibility to oxidation. We delve into the electronic and steric factors governing these properties and explore their implications in key applications such as the synthesis of high-performance polymers and its role as a targeted inhibitor in cancer therapy. This document consolidates available quantitative data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to elucidate reaction pathways and workflows, offering a critical resource for researchers and professionals in chemistry and drug discovery.

Introduction

This compound is an aromatic compound characterized by a benzene ring substituted with four amino groups. This high density of amine functionality makes it a highly valuable precursor for a range of applications, from the synthesis of thermally stable polybenzimidazoles (PBIs) to the construction of conductive metal-organic frameworks (MOFs).[1] Furthermore, its specific stereochemistry has led to its identification as a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a significant target in oncology.[2][3]

Understanding the fundamental reactivity of the four amine groups is crucial for optimizing its use in these diverse fields. The interplay of electronic effects (resonance and induction) and steric hindrance between the adjacent amine groups dictates their individual and collective behavior as nucleophiles and bases. This guide aims to provide an in-depth exploration of these characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common tetrahydrochloride salt is presented in Table 1. The compound is typically handled as its more stable hydrochloride salt to prevent oxidation.[4][5]

| Property | This compound (Free Base) | This compound Tetrahydrochloride |

| CAS Number | 3204-61-3[6] | 4506-66-5[5] |

| Molecular Formula | C₆H₁₀N₄[] | C₆H₁₄Cl₄N₄[8] |

| Molecular Weight | 138.17 g/mol [] | 284.01 g/mol [1] |

| Appearance | - | Solid, Crystalline[4] |

| Melting Point | - | ≥300 °C (decomposes)[4] |

| Boiling Point | - | 400.9 °C at 760 mmHg (Predicted)[4] |

| Density | - | 1.401 g/cm³ (Predicted)[4] |

| Solubility | - | Soluble in water[4] |

| Topological Polar Surface Area | 104 Ų[6] | 104 Ų[8] |

Fundamental Reactivity of the Amine Groups

The reactivity of the amine groups in this compound is governed by the interplay of their nucleophilic and basic character, which is modulated by the electronic and steric environment of the benzene ring.

Nucleophilicity and Basicity

The lone pair of electrons on each nitrogen atom makes the amine groups nucleophilic and basic. As nucleophiles, they readily attack electrophilic centers, a property exploited in polymerization reactions.[4] As bases, they can accept protons. The four amine groups exhibit different basicities due to the electronic effects of the other substituents on the ring.

-

Electronic Effects: Amino groups are strongly activating, electron-donating groups due to resonance. The lone pair of the nitrogen can be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. In this compound, this mutual electron donation enhances the overall nucleophilicity of the ring and the amine groups. However, the protonation of one amine group will have an electron-withdrawing inductive effect on the remaining groups, decreasing their basicity.

-

Steric Effects: The presence of four amine groups in close proximity creates steric hindrance, which can influence their ability to react with bulky electrophiles.

Quantitative Reactivity Data: pKₐ Values

However, we can infer the expected behavior. Due to the electronic effects described above, the four pKₐ values will be distinct. The first protonation will occur on the most basic amine, and subsequent protonations will become progressively less favorable. For context, Table 2 provides a predicted pKₐ value for the related compound, hexaaminobenzene.

| Compound | pKₐ Value(s) | Method |

| This compound | Not Reported | - |

| Hexaaminobenzene | 6.51 (Predicted)[4] | Prediction |

The lack of experimental data highlights an opportunity for further research to fully elucidate the fundamental reactivity of this important molecule through techniques like potentiometric titration or UV-Vis spectrophotometry.

Oxidation

Aromatic amines are susceptible to oxidation, and this is particularly true for polyamines like this compound. The high electron density on the benzene ring makes it sensitive to oxidizing agents. For this reason, the synthesis and handling of the free base require an inert atmosphere to prevent degradation and discoloration.[1] It is most commonly supplied and stored as its tetrahydrochloride salt, which is significantly more stable.[1]

Key Reactions and Applications

Synthesis of High-Performance Polymers

This compound is a crucial monomer for the synthesis of polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability.[4] The reaction typically involves a polycondensation reaction with a dicarboxylic acid or its derivative.

dot

Caption: General workflow for the synthesis of Polybenzimidazole (PBI).

Inhibition of Focal Adhesion Kinase (FAK)

This compound, also known as Y15 in this context, has been identified as a selective, cell-permeable inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a critical role in cell survival, proliferation, and motility.[2] Y15 targets the primary autophosphorylation site of FAK, Tyrosine 397 (Y397).[2][9] By blocking the phosphorylation of Y397, Y15 prevents the recruitment of other signaling proteins like Src and PI3K, thereby inhibiting downstream signaling pathways that promote cancer cell survival and proliferation.[2][9] This leads to increased cell detachment, decreased cell viability, and ultimately, apoptosis in cancer cells.[2][10]

dot

Caption: Inhibition of the FAK signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound Tetrahydrochloride

This protocol is adapted from established methods involving the ammonolysis of a dichlorinated precursor followed by catalytic hydrogenation.[4][11]

Objective: To synthesize polymer-grade this compound tetrahydrochloride.

Materials:

-

4,6-dinitro-m-dichlorobenzene (or 1,5-dichloro-2,4-dinitrobenzene)

-

Ammonia (B1221849) solution

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)[4]

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Inert gas (Nitrogen or Argon)

-

Autoclave or high-pressure hydrogenation apparatus

Procedure:

-

Ammonolysis: a. Charge a high-pressure autoclave with 4,6-dinitro-m-dichlorobenzene and the chosen organic solvent (e.g., 1,4-dioxane).[11] b. Add the ammonia solution to the reactor. c. Seal the autoclave, purge with inert gas, and then pressurize with inert gas to the desired pressure (e.g., 1.0 MPa).[11] d. Heat the reaction mixture to the target temperature and maintain with stirring until the reaction is complete (monitored by TLC or HPLC). e. Cool the reactor and vent the pressure. The product of this step is 4,6-dinitro-1,3-phenylenediamine.

-

Catalytic Hydrogenation: a. Transfer the 4,6-dinitro-1,3-phenylenediamine product to a hydrogenation vessel. b. Add a suitable solvent (e.g., ethanol) and the Pd/C catalyst.[1][4] c. Seal the vessel, purge with inert gas, and then pressurize with hydrogen gas (e.g., 300 psi).[1] d. Heat the mixture (e.g., to 70-80 °C) and stir vigorously for the required duration (e.g., 2-5 hours).[1] e. Monitor the reaction for the complete consumption of the starting material.

-

Salt Formation and Isolation: a. Once the reduction is complete, cool the reaction mixture to room temperature. b. Filter the mixture to remove the Pd/C catalyst. c. Cool the filtrate (e.g., to 15 °C) and slowly add concentrated hydrochloric acid to precipitate the tetrahydrochloride salt.[1] d. Collect the white crystalline solid by filtration. e. Wash the product sequentially with cold concentrated HCl and then with ethanol.[1] f. Dry the final product, this compound tetrahydrochloride, under vacuum.

dot

Caption: Workflow for the synthesis of this compound Tetrahydrochloride.

General Protocol for pKₐ Determination by Potentiometric Titration

This protocol provides a general methodology for determining the pKₐ values of a polyamine like this compound.

Objective: To determine the multiple pKₐ values of this compound.

Materials:

-

This compound tetrahydrochloride

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Deionized, degassed water

-

Potentiometer with a calibrated pH electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Constant temperature bath

Procedure:

-

Sample Preparation: a. Accurately weigh a sample of this compound tetrahydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). b. To determine all pKₐ values, the solution may first need to be fully protonated by adding a slight excess of standardized HCl.

-

Titration Setup: a. Place the beaker containing the sample solution in a constant temperature bath. b. Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the stir bar does not strike the electrode. c. Begin stirring at a constant, moderate rate.

-

Titration: a. Titrate the sample solution with the standardized NaOH solution. b. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). c. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. d. Continue the titration well past the final equivalence point.

-

Data Analysis: a. Plot the measured pH versus the volume of NaOH added to generate the titration curve. Multiple inflection points should be visible, corresponding to the deprotonation of each amine group. b. The pKₐ for each amine group is equal to the pH at the half-equivalence point for that specific deprotonation step. c. For more accurate determination of the equivalence points, plot the first derivative (ΔpH/ΔV vs. V) and second derivative (Δ²pH/ΔV² vs. V) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.

Conclusion

This compound possesses a rich chemical reactivity centered on its four amine groups. Their strong nucleophilicity makes the molecule an excellent monomer for creating robust, high-performance polymers like PBIs. Concurrently, its specific structure allows it to function as a targeted inhibitor of the FAK signaling pathway, demonstrating its potential in therapeutic applications. While the fundamental principles of its reactivity are understood through the lens of electronic and steric effects, a significant gap exists in the experimental quantification of the basicity (pKₐ values) of the individual amine groups. Further investigation in this area would provide a more complete understanding and enable more precise control over its application in both materials science and drug development. The protocols and workflows detailed in this guide provide a foundation for such future research and for the effective utilization of this versatile molecule.

References

- 1. This compound TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]

- 2. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochlori… [cymitquimica.com]

- 6. 1,2,4,5-Benzenetetraamine | C6H10N4 | CID 78261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4,5-Benzenetetraamine tetrahydrochloride | C6H14Cl4N4 | CID 78260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Derivatives of 1,2,4,5-Benzenetetramine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of derivatives of 1,2,4,5-benzenetetramine. This versatile aromatic amine serves as a critical building block for a range of advanced materials and biologically active compounds. This document details the synthesis of high-performance polymers, fluorescent carbon nanostructures, and its role as a potent kinase inhibitor, complete with experimental protocols and quantitative data to support further research and development.

Core Compound: this compound

This compound, often used in its more stable tetrahydrochloride salt form, is a key precursor in various fields of chemical synthesis. Its unique structure, featuring four amino groups on a central benzene (B151609) ring, allows for the formation of diverse and functionalized derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its common salt is crucial for its application.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄ | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Solid, Crystalline (for tetrahydrochloride) | [2] |

| Melting Point | ≥300 °C (decomposes) (for tetrahydrochloride) | [2] |

| Boiling Point | 400.9 °C at 760 mmHg (for tetrahydrochloride) | [2] |

| Density | 1.401 g/cm³ (for tetrahydrochloride) | [2] |

| Solubility | Soluble in water (as hydrochloride salt) | [2] |

Synthesis of this compound Hydrochloride

A common and patented synthetic route for this compound hydrochloride begins with 4,6-dinitro-m-dichlorobenzene.[2] This process involves two key steps: ammonolysis and catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Ammonolysis: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to replace the chlorine atoms with amino groups, yielding 4,6-dinitro-1,3-diaminobenzene.[2]

-

Catalytic Hydrogenation: The resulting 4,6-dinitro-1,3-diaminobenzene is then reduced via catalytic hydrogenation. This reaction is typically carried out in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide, in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

-

Salt Formation: Upon completion of the reduction, hydrochloric acid is introduced to the reaction mixture. This precipitates the desired this compound as its tetrahydrochloride salt.

-

Isolation: The final product is isolated by filtration, followed by washing and drying.[2]

Workflow for the Synthesis of this compound Hydrochloride

Caption: Synthesis of this compound Hydrochloride.

Derivatives of this compound and their Properties

The multiple amine functionalities of this compound make it an excellent monomer and precursor for a variety of derivatives, including high-performance polymers, nanomaterials, and biologically active molecules.

High-Performance Polymers: Polybenzimidazoles (PBIs)

Aromatic tetraamines like this compound are key monomers for the synthesis of polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability.[2] PBIs are synthesized through the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivatives.

Experimental Protocol: Synthesis of Aliphatic Polybenzimidazoles (PBIs)

This protocol describes the synthesis of PBIs from 3,3'-diaminobenzidine (B165653) (DAB), a closely related and commercially available tetraamine, and various aliphatic dicarboxylic acids in Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[3]

-

Reaction Setup: A three-necked flask is charged with Eaton's reagent, 3,3'-diaminobenzidine (DAB), and an equimolar amount of the desired dicarboxylic acid at room temperature.[3]

-

Polycondensation: The reaction mixture is heated to initiate polycondensation. The precise temperature and reaction time are dependent on the specific dicarboxylic acid used.

-

Precipitation: After the reaction, the viscous polymer solution is poured into a stirred aqueous ammonia (B1221849) solution (0.01 N, pH 10-11) to precipitate the polymer.[3]

-

Purification: The precipitated PBI is washed with water and left in aqueous ammonia overnight to remove any residual acids. The polymer is then filtered and washed with water until the filtrate is neutral.[3]

-

Drying: The final polymer is dried in a vacuum oven at 150 °C for 24 hours.[3]

Quantitative Properties of Aliphatic PBIs

| Dicarboxylic Acid Monomer | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10%, °C) |

| Adipic Acid | 129.3 ± 7.1 | 200 | ≥460 |

| Azelaic Acid | 105.1 ± 5.3 | 200 | ≥460 |

| Dodecanedioic Acid | 95.2 ± 4.8 | 200 | ≥460 |

| Hexadecanedioic Acid | - | 200 | ≥460 |

Data adapted from reference[3].

Workflow for the Synthesis of Polybenzimidazoles (PBIs)

Caption: General workflow for the synthesis of Polybenzimidazoles.

Nitrogen-Doped Carbon Dots (N-CDs)

This compound can serve as both a carbon and nitrogen source for the synthesis of nitrogen-doped carbon dots (N-CDs). These nanomaterials exhibit unique photoluminescent properties, making them suitable for applications in bioimaging and sensing. A common method for their synthesis is the hydrothermal method.

Experimental Protocol: Hydrothermal Synthesis of N-Doped Carbon Dots

This is a general protocol for the hydrothermal synthesis of N-CDs. The specific precursors and reaction conditions can be varied to tune the properties of the resulting N-CDs.

-

Precursor Solution: A precursor, such as citric acid, is dissolved in water. A nitrogen-doping agent, like polyethylenimine (PEI), is then added to the solution.[4] this compound can also be used as the primary precursor.

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 3 hours).[5]

-

Cooling and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solution is then purified, often through dialysis, to remove unreacted precursors and byproducts.

Quantitative Properties of Nitrogen-Doped Carbon Dots

| Precursors | Synthesis Method | Average Size (nm) | Quantum Yield (QY) | Excitation Max (nm) | Emission Max (nm) |

| Citric Acid, PEI | Hydrothermal | ~2.6 | 51% | 360 | ~452 |

| Palm Kernel Shell, EDA | Hydrothermal | ~2 | 13.7% | 360 | 450 |

| Palm Kernel Shell, L-Ph | Solvothermal | ~2 | 8.6% | 360 | 450 |

Data adapted from references[4][5]. EDA: Ethylenediamine, L-Ph: L-phenylalanine.

Biologically Active Derivatives: Focal Adhesion Kinase (FAK) Inhibitors

This compound tetrahydrochloride, also known as Y15 or FAK Inhibitor 14, has been identified as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and motility.

Mechanism of Action

Y15 functions by directly blocking the autophosphorylation of FAK at the tyrosine 397 (Y397) site. This phosphorylation event is critical for the activation of FAK and the subsequent downstream signaling cascades that promote cancer progression. By inhibiting this initial step, Y15 effectively disrupts the entire FAK signaling pathway.

Signaling Pathway of FAK Inhibition by this compound (Y15)

Caption: FAK signaling and its inhibition by Y15.

Experimental Protocol: Western Blotting for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of Y15 on FAK phosphorylation in cancer cells.

-

Cell Culture and Treatment: Cancer cells (e.g., breast cancer cell line BT474) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound tetrahydrochloride (Y15) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Biological Activity of this compound Tetrahydrochloride (Y15)

| Cell Line | Assay | Effect | Concentration |

| BT474 (Breast Cancer) | Viability (MTT) | Significant decrease | 50-100 µM |

| BT474 (Breast Cancer) | Western Blot | Decreased Y397-FAK phosphorylation | 10-100 µM |

| Pancreatic Cancer Cells | Adhesion | Significant decrease | Starting at 10 µM |

| Pancreatic Cancer Cells | Western Blot | Inhibition of Y397-FAK phosphorylation | Starting at 0.1 µM |

| Neuroblastoma Cells | Apoptosis | Increased apoptosis | 10-25 µM |

Data compiled from multiple sources.

Other Potential Derivatives: Schiff Bases and Metal Complexes

The amine groups of this compound are reactive towards aldehydes and ketones, allowing for the formation of Schiff base derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8][9][10] Furthermore, the nitrogen atoms can act as ligands, enabling the formation of coordination complexes with various metal ions.[2] These metal-organic frameworks (MOFs) can exhibit interesting electronic and catalytic properties. While specific examples of Schiff bases and metal complexes derived directly from this compound are less common in the literature compared to its use in polymers, this remains a promising area for future research. The synthesis of related structures from 1,2,4,5-benzenetetrathiolate suggests that analogous complexes with the tetramine (B166960) are feasible.[11]

Conclusion

This compound is a highly versatile and valuable platform molecule for the development of a wide array of functional materials and therapeutic agents. Its derivatives, ranging from robust high-performance polymers to novel nanomaterials and targeted kinase inhibitors, demonstrate significant potential across various scientific and industrial fields. This guide provides a foundational overview of the synthesis, properties, and applications of these derivatives, offering detailed protocols and quantitative data to facilitate further innovation and discovery in materials science and drug development.

References

- 1. 1,2,4,5-Benzenetetraamine | C6H10N4 | CID 78261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrothermal synthesis of nitrogen-doped carbon dots with real-time live-cell imaging and blood–brain barrier penetration capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 7. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]

- 8. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Studies of 1,2,4,5-Benzenetetramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Benzenetetramine, a key aromatic amine, has emerged as a significant molecule in both materials science and medicinal chemistry. This technical guide provides an in-depth overview of its discovery, initial studies, and core physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its initial biological evaluation as a Focal Adhesion Kinase (FAK) inhibitor. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, polymer chemistry, and drug development.

Introduction

This compound, also known as 1,2,4,5-tetraaminobenzene, is a crystalline solid that has garnered considerable interest due to its unique structural and electronic properties. The presence of four amino groups on a central benzene (B151609) ring makes it a versatile building block for the synthesis of various organic materials and biologically active compounds.[1] Its initial applications were primarily in the field of polymer chemistry, where it serves as a monomer for the production of high-performance polybenzimidazoles (PBIs), known for their exceptional thermal and chemical stability.[1] More recently, this compound, often in its more stable tetrahydrochloride salt form, has been identified as a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell survival, proliferation, and motility.[2][3] This discovery has opened new avenues for its investigation in oncological research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its tetrahydrochloride salt are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | This compound | This compound Tetrahydrochloride |

| Molecular Formula | C₆H₁₀N₄ | C₆H₁₄Cl₄N₄ |

| Molecular Weight | 138.17 g/mol [2] | 284.01 g/mol [4] |

| CAS Number | 3204-61-3[2] | 4506-66-5[4] |

| Appearance | - | Crystalline solid[1] |

| Melting Point | 274-276 °C[5] | ≥300 °C (decomposes)[4] |

| Solubility | - | Soluble in water[6] |

| pKa (Predicted) | - | - |

Synthesis of this compound Tetrahydrochloride

The most common and well-documented synthesis of this compound is achieved through the reduction of a dinitro-diamino precursor, yielding the more stable tetrahydrochloride salt.

Synthesis from 1,5-Diamino-2,4-dinitrobenzene

A robust method for the preparation of this compound tetrahydrochloride involves the catalytic hydrogenation of 1,5-diamino-2,4-dinitrobenzene.[3]

Experimental Protocol:

-

Reaction Setup: To a 2-gallon autoclave, add 480 g of 1,5-diamino-2,4-dinitrobenzene, 5.5 g of tin powder (T1 grade), and 9.6 g of Degussa F101 Pt/C catalyst.

-

Inert Atmosphere: Seal the autoclave and purge the system thoroughly with nitrogen to prevent oxidation.

-

Solvent Addition: Add 2000 mL of ethanol, previously deoxygenated by nitrogen sparging.

-

Hydrogenation: Heat the autoclave to 70 °C and pressurize with hydrogen to 300 psi. Maintain the reaction at 80.5 °C and 300 psi for 2 hours.

-

Filtration: After the reaction is complete, push the reaction mixture through a solid filter into a precipitation vessel.

-

Precipitation: Cool the filtrate to 15 °C and precipitate the product by the addition of 1400 mL of 12.1 M hydrochloric acid.

-

Isolation and Washing: Collect the precipitated solid by filtration and wash sequentially with 12.1 M hydrochloric acid and ethanol.

-

Drying: Partially dry the product on the filter at 40 °C under a stream of nitrogen and then under vacuum. This procedure typically yields 557.3 g (81%) of this compound tetrahydrochloride.[3]

Synthesis from 4,6-Dinitro-m-dichlorobenzene

An alternative patented method starts from 4,6-dinitro-m-dichlorobenzene.[1]

Experimental Protocol:

-

Ammonolysis: 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to replace the chlorine atoms with amino groups, yielding 4,6-dinitro-1,3-diaminobenzene.[1]

-

Catalytic Hydrogenation: The resulting dinitro-diaminobenzene is then reduced via catalytic hydrogenation in an organic solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

-

Salt Formation: Following the reduction, hydrochloric acid is added to the reaction mixture to precipitate the desired this compound as its tetrahydrochloride salt. The product is then isolated by filtration, washed, and dried.[1]

Characterization Data

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak at m/z 138, corresponding to its molecular weight. A significant fragment is observed at m/z 110.[2]

-

Infrared (IR) Spectroscopy: A patent describing the synthesis of this compound provides the following IR data (KBr, cm⁻¹): 3476.6 (s), 3367.5 (s), 1605.6 (s), 1557.7 (s), 1492.5 (s), 1438.8 (s), 1411.8 (s), 1316.7 (s), 1286.1 (s), 1221.5 (s), 1036.7 (s), 827.3 (s), 544.5 (s).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Chinese patent reports the following NMR data for the tetrahydrochloride salt: